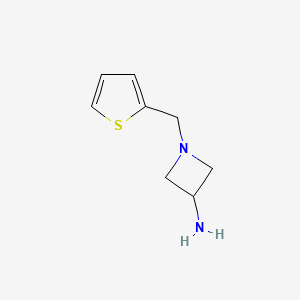

1-(Thiophen-2-ylmethyl)azetidin-3-amine

CAS No.: 1488635-80-8

Cat. No.: VC3067237

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1488635-80-8 |

|---|---|

| Molecular Formula | C8H12N2S |

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 1-(thiophen-2-ylmethyl)azetidin-3-amine |

| Standard InChI | InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 |

| Standard InChI Key | XPKGSNJJXAINAL-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC2=CC=CS2)N |

| Canonical SMILES | C1C(CN1CC2=CC=CS2)N |

Introduction

1-(Thiophen-2-ylmethyl)azetidin-3-amine is a synthetic organic compound that combines a thiophene ring with an azetidine backbone. The thiophene ring is a five-membered heterocyclic ring containing sulfur, while the azetidine ring is a four-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and structural uniqueness.

Synthesis and Preparation

While specific synthesis methods for 1-(thiophen-2-ylmethyl)azetidin-3-amine are not detailed in the available literature, compounds with similar structures often involve reactions that form the azetidine ring and then attach the thiophene moiety. Common methods might include nucleophilic substitution reactions or ring-closing metathesis reactions, depending on the starting materials.

Biological Activities

Although specific biological activities of 1-(thiophen-2-ylmethyl)azetidin-3-amine are not reported in the available literature, compounds with similar structures have shown potential in various biological applications. For instance, thiophene derivatives are known for their antioxidant and antibacterial properties , while azetidine derivatives can exhibit a range of biological activities depending on their substitution patterns.

Future Directions

Future research on 1-(thiophen-2-ylmethyl)azetidin-3-amine could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or materials science. Given the interest in thiophene and azetidine derivatives for their biological properties, this compound may offer opportunities for drug discovery or development of new materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume